2-Hydroxy-4-(trifluoromethyl)pyrimidine
Overview
Description
2-Hydroxy-4-(trifluoromethyl)pyrimidine is a pyrimidine derivative and a heterocyclic building block . It is also known by its synonyms 4-(Trifluoromethyl)-2(1H)-pyrimidinone and 4-(Trifluoromethyl)-2-pyrimidinol .
Molecular Structure Analysis
The molecular formula of 2-Hydroxy-4-(trifluoromethyl)pyrimidine is C5H3F3N2O, and its molecular weight is 164.09 . The SMILES string representation is Oc1nccc(n1)C(F)(F)F .Physical And Chemical Properties Analysis
2-Hydroxy-4-(trifluoromethyl)pyrimidine is a yellow solid with a melting point of 223-227 °C (lit.) . Its density is predicted to be 1.55±0.1 g/cm3 . It is soluble in DMF .Scientific Research Applications
Comprehensive Analysis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine Applications
2-Hydroxy-4-(trifluoromethyl)pyrimidine is a versatile chemical compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields:
Agrochemical Industry
Synthesis of Pesticides: The trifluoromethylpyridine (TFMP) derivatives, which include 2-Hydroxy-4-(trifluoromethyl)pyrimidine, are extensively used in the agrochemical industry for the synthesis of pesticides. These compounds are valued for their role in protecting crops from pests, with over 20 new TFMP-containing agrochemicals having acquired ISO common names .
Pharmaceutical Industry
Antitumor Drug Development: In the pharmaceutical sector, TFMP derivatives are employed in the design and synthesis of antitumor drugs. Research has shown that these compounds exhibit moderate anti-proliferative activities against various human tumor cell lines, with some derivatives showing promising results in comparison to established treatments like 5-fluorouracil .
Chemical Synthesis
Heterocyclic Building Blocks: As a heterocyclic compound, 2-Hydroxy-4-(trifluoromethyl)pyrimidine serves as a building block in chemical synthesis. It is used to create more complex molecules, which can have applications in various chemical industries .
Safety And Hazards
Future Directions
While specific future directions for 2-Hydroxy-4-(trifluoromethyl)pyrimidine are not available, pyrimidine derivatives are of great interest in drug discovery due to their wide range of pharmacological effects . They are often used as scaffolds for the design of new compounds with different biological profiles .
properties
IUPAC Name |
6-(trifluoromethyl)-1H-pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-2-9-4(11)10-3/h1-2H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEBFEVZTGLOHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361286 | |
Record name | 2-Hydroxy-4-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-(trifluoromethyl)pyrimidine | |
CAS RN |
104048-92-2 | |
Record name | 2-Hydroxy-4-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20361286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-4-(trifluoromethyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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